molecular formula C17H12F4N2O2 B2603719 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole CAS No. 1159988-69-8

3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole

Cat. No.: B2603719
CAS No.: 1159988-69-8
M. Wt: 352.289
InChI Key: JUGKZSSXVHLDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole ( 1234342-17-6) is a chemical compound with a molecular formula of C17H12F4N2O2 and a molecular weight of 352.28 g/mol . It is part of the pyrazole heterocycle family, a scaffold recognized for its wide spectrum of biological activities and presence in several therapeutic agents . Pyrazole derivatives are increasingly investigated in medicinal chemistry for their potential multi-target mechanisms of action, particularly in areas involving oxidative stress and cellular proliferation . Specifically, recent scientific literature highlights that pyrazole compounds incorporating a difluoromethoxy group demonstrate remarkable antioxidative activity, effectively inhibiting reactive oxygen species (ROS) production in human platelets and endothelial cells . These compounds have also shown promising antiproliferative activity in screenings against various cancer cell lines, making them interesting candidates for further pharmacological research . Additionally, structurally similar bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and identified as potent growth inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . This suggests potential applications for this chemical scaffold in developing novel antimicrobial agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O2/c18-16(19)24-12-5-1-3-10(7-12)14-9-15(23-22-14)11-4-2-6-13(8-11)25-17(20)21/h1-9,16-17H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGKZSSXVHLDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=CC(=NN2)C3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole. Research indicates that compounds with similar structures exhibit significant activity against drug-resistant bacteria such as Staphylococcus aureus and Enterococcus species. The mechanism of action often involves the disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
This compound0.5 µg/mLS. aureus (MRSA)
Other derivatives1-2 µg/mLVarious strains

Anticancer Properties

The inhibition of cyclin-dependent kinases (CDKs) is a promising strategy in cancer therapy. Compounds structurally related to this compound have shown potential as CDK inhibitors, which may lead to the development of novel anticancer agents targeting cell cycle dysregulation . These compounds can modulate cellular proliferation and induce apoptosis in cancer cells.

Pesticidal Activity

Pyrazole derivatives are also explored for their pesticidal properties. The ability to inhibit specific enzymes in pests can lead to effective pest management solutions. Research indicates that compounds similar to this compound can disrupt metabolic processes in agricultural pests, providing a basis for developing new agrochemicals .

Organic Light-Emitting Diodes (OLEDs)

In materials science, pyrazole derivatives have been investigated for their application in organic light-emitting diodes. The unique electronic properties of these compounds make them suitable as hole-transport materials in OLED devices, enhancing device efficiency and brightness compared to traditional materials .

PropertyValue
Glass Transition Temperature (Tg)96 °C
Device Efficiency Improvement~30% over traditional materials

Mechanism of Action

The mechanism of action of 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

3,5-bis(difluoromethyl)-1H-pyrazole (CAS 77614-79-0)
  • Structural Difference : Replaces the difluoromethoxy-phenyl groups with difluoromethyl (–CF₂H) substituents.
  • Impact :
    • Electronic Effects : Difluoromethyl is a weaker electron-withdrawing group compared to difluoromethoxy, which combines ether oxygen’s inductive effects with fluorine’s electronegativity. This alters reactivity in electrophilic substitution or metal coordination .
    • Solubility : The absence of aromatic rings may reduce hydrophobicity compared to the target compound.
3,5-bis(4-fluorophenyl)-1H-pyrazole (Compound 1d)
  • Structural Difference : Substitutes 4-fluorophenyl groups for 3-(difluoromethoxy)phenyl groups.
  • Applications: Used in positron emission tomography (PET) tracer synthesis, suggesting utility in imaging age-related disorders .

Functional Group Modifications

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole (CAS 1006348-85-1)
  • Structural Additions : Incorporates a chloro substituent and a sulfonyl-linked methylpyrazole group.
  • Impact :
    • Molecular Weight : Increased to 530.9 g/mol (vs. ~388.3 g/mol for the target compound), affecting pharmacokinetics (e.g., membrane permeability).
    • Acidity : Sulfonyl groups may lower the pKa of the pyrazole NH, influencing hydrogen-bonding interactions .
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
  • Structural Feature : Contains a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions.
  • Applications : Highlights the pyrazole scaffold’s versatility in synthesizing biaryl structures, a pathway less accessible with the target compound due to its difluoromethoxy groups .

Spectroscopic and Physicochemical Properties

  • NMR Chemical Shifts :

    • 3,5-bis(trifluoromethyl)-1H-pyrazole exhibits distinct ¹H-NMR shifts (δ 6.95 ppm for pyrazole protons) compared to nickel complexes, where coordination downfield-shifts signals to δ 7.50–8.20 ppm .
    • The target compound’s difluoromethoxy groups would likely cause upfield shifts in aromatic protons due to electron withdrawal, differing from trifluoromethyl analogs.
  • Thermal Stability :

    • The melting point of 3,5-bis(4-fluorophenyl)-1H-pyrazole derivatives (e.g., 75–76°C for boronate esters ) suggests moderate stability, though data for the target compound is unavailable.

Biological Activity

3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound this compound features two difluoromethoxy-substituted phenyl groups attached to a pyrazole ring. The presence of difluoromethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

  • Case Study : A study reported that a related pyrazole derivative exhibited an IC50 value of 39.70 µM against MCF7 breast cancer cells, indicating significant cytotoxicity . Another compound demonstrated potent antiproliferative activity with an IC50 of 0.26 μM, suggesting strong potential for further development .

Anti-inflammatory Activity

Pyrazoles are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines.

  • Research Findings : In experimental models, certain pyrazole derivatives showed comparable anti-inflammatory effects to standard drugs like indomethacin . This highlights their potential use as non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. The compound's structure allows it to interact effectively with bacterial targets.

  • Table: Antimicrobial Activity of Pyrazole Derivatives
CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 µg/mL
Related derivativeEscherichia coli2 µg/mL
Related derivativeMRSA strains1 µg/mL

The above table summarizes the antimicrobial efficacy against various pathogens, indicating that pyrazole derivatives can be potent growth inhibitors for drug-resistant bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Compounds with similar structures have shown to activate caspases involved in apoptosis, leading to programmed cell death in cancer cells .
  • Enzyme Inhibition : The inhibition of metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase has been associated with neuroprotective effects .

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of difluoromethoxy-substituted chalcone derivatives with hydrazine hydrate. Key steps include:

  • Precursor synthesis : React 3-(difluoromethoxy)benzaldehyde with acetophenone derivatives under Claisen-Schmidt conditions to form chalcone intermediates .
  • Cyclization : Treat the chalcone with hydrazine hydrate in ethanol under reflux (70–80°C for 6–8 hours) to form the pyrazole ring .
  • Purification : Recrystallize using ethanol or methanol to achieve >95% purity. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : Use 1H^1 \text{H}- and 19F^{19} \text{F}-NMR to confirm substitution patterns. For example, the difluoromethoxy group shows characteristic splitting in 19F^{19} \text{F}-NMR (δ = -80 to -85 ppm) .
  • XRD : Single-crystal X-ray diffraction (SXRD) with SHELXL () or SIR97 () refines bond lengths/angles. Expect C–F bond lengths of ~1.34 Å and dihedral angles between aromatic rings of 60–80° .
  • FT-IR : Confirm N–H stretching (3200–3300 cm1^{-1}) and C–F vibrations (1100–1200 cm1^{-1}) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., dihedral angles, intermolecular interactions) be resolved during structural refinement?

Discrepancies often arise from differences in crystal packing or refinement software. To address this:

  • Cross-validate models : Refine the same dataset using SHELXL () and OLEX2 (), comparing R-factors and electron density maps .
  • Analyze intermolecular forces : Use PLATON or Mercury to identify weak interactions (e.g., C–H···F, C–H···O) that influence dihedral angles. For example, C–H···F contacts (2.3–2.5 Å) may tilt aromatic rings by 5–10° .
  • Benchmark against similar structures : Compare with analogues like 3,5-bis(4-fluorophenyl)-1H-pyrazole (), where dihedral angles range from 66–72° .

Q. What computational methods are effective for predicting the electronic properties and reactivity of this compound?

  • DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. The difluoromethoxy group lowers LUMO energy by ~0.5 eV, enhancing electrophilicity .
  • MD simulations : Explore solvation effects in polar solvents (e.g., DMSO) using GROMACS. The compound’s logP (~3.5) suggests moderate membrane permeability .
  • Docking studies : Screen against biological targets (e.g., COX-2) using AutoDock Vina. The 3,5-diaryl substitution may favor π-π stacking with active-site residues .

Q. How do structural modifications (e.g., fluorination patterns) impact biological activity or material properties?

  • Fluorine substitution : Replacing -OCH3_3 with -OCF2_2H increases metabolic stability and lipophilicity. For example, logD (pH 7.4) rises from 1.8 to 2.3 .
  • Crystal engineering : Introducing bulkier groups (e.g., trifluoromethyl) disrupts π-stacking, reducing melting points by 20–30°C .
  • Bioactivity : Fluorine enhances binding to hydrophobic enzyme pockets. In pyrazole derivatives, 3,5-bis(aryl) substitution correlates with antimicrobial IC50_{50} values of 5–10 µM .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability or spectroscopic data?

  • Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures across studies. Variations may arise from impurities; ensure purity via HPLC (C18 column, acetonitrile/water gradient) .
  • NMR calibration : Confirm solvent and internal standard consistency. For example, 1H^1 \text{H}-NMR shifts in DMSO-d6_6 vs. CDCl3_3 differ by 0.2–0.3 ppm .
  • Replicate experiments : Synthesize batches using identical conditions (e.g., 70°C reflux, 6 hours) and characterize with multiple techniques (XRD, DSC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.